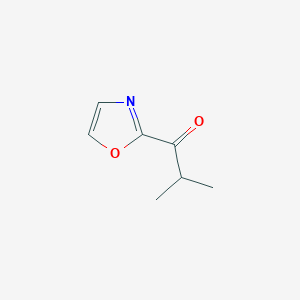

2-(2,2-Dimethylacetyl)oxazole

説明

Significance of Oxazole (B20620) Scaffold in Modern Chemical Sciences

Oxazoles are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. semanticscholar.orgtandfonline.com This structural motif is a cornerstone in medicinal chemistry and material sciences. tandfonline.com The oxazole ring is present in numerous natural products and synthetically developed therapeutic agents, exhibiting a wide array of biological activities. bohrium.comnih.gov Its derivatives are known to possess anti-inflammatory, antibacterial, anticancer, and antidiabetic properties, among others. bohrium.com The versatility of the oxazole scaffold stems from its ability to engage with various biological targets like enzymes and receptors through diverse non-covalent interactions. semanticscholar.orgtandfonline.com This makes it an attractive framework for the design and synthesis of novel drugs. nih.gov Furthermore, the three positions on the oxazole ring are amenable to substitution, allowing for the fine-tuning of its chemical and pharmacological properties. nih.gov

Overview of Heterocyclic Compounds and their Research Relevance

Heterocyclic compounds are cyclic organic molecules where at least one atom in the ring is an element other than carbon, such as nitrogen, oxygen, or sulfur. troindia.inopenaccessjournals.com This class of compounds is exceptionally broad and forms a significant portion of organic chemistry. troindia.in Heterocycles are ubiquitous in nature, forming the core structures of many essential biological molecules, including vitamins, hormones, and nucleic acids. troindia.inopenmedicinalchemistryjournal.com

The presence of heteroatoms imparts unique physicochemical properties to these molecules compared to their carbocyclic counterparts. openmedicinalchemistryjournal.comrroij.com This uniqueness makes them invaluable in various scientific and industrial fields. troindia.in In medicinal chemistry, a vast number of pharmaceuticals are based on heterocyclic frameworks. troindia.inrroij.com They are also crucial in agriculture as pesticides and herbicides, and in material science for the development of plastics, polymers, and electronic components. troindia.in The continuous exploration of new synthetic methods and the study of the structure-activity relationships of heterocyclic compounds remain a vibrant and rapidly expanding area of chemical research. rroij.comignited.in

Rationale for Comprehensive Academic Investigation of 2-(2,2-Dimethylacetyl)oxazole

The specific compound, this compound, presents a unique subject for academic investigation due to the combination of two key structural features: the versatile oxazole ring and the sterically demanding 2,2-dimethylacetyl (pivaloyl) group. The synthesis of 2-acyloxazoles can be challenging, as direct acylation of lithiated oxazoles often leads to undesired side products. acs.org However, methods using magnesiated oxazoles with Weinreb amides have shown to be effective in producing 2-acyl oxazoles exclusively. acs.org

The pivaloyl group, with its bulky tert-butyl moiety, is known to confer specific properties to molecules. Esters of pivalic acid, for instance, are unusually resistant to hydrolysis. wikipedia.org In synthetic chemistry, the pivaloyl group is often used as a protecting group for alcohols due to its steric bulk. tcichemicals.com The attachment of this group to the C2 position of the oxazole ring is expected to influence the electronic properties and reactivity of the heterocycle. A theoretical study on substituted oxazoles has shown that the type of substitution strongly influences their photophysical properties. researchgate.net Therefore, a detailed study of this compound could provide valuable insights into the interplay between the steric and electronic effects on the oxazole system. This understanding can be instrumental in designing new oxazole derivatives with tailored properties for applications in medicinal chemistry and materials science.

Scope and Strategic Objectives of the Research Outline

The primary objective of this article is to present a focused and scientifically rigorous overview of this compound based on existing chemical literature. The scope is strictly limited to the foundational chemical aspects of the compound and its structural context. The strategic goals are:

To establish the significance of the core oxazole structure in the broader field of chemical sciences.

To provide a general understanding of heterocyclic chemistry and its research importance.

To articulate a clear scientific rationale for the specific academic study of this compound, highlighting its unique structural characteristics.

To present known data and properties of the compound in a clear and accessible format.

This article will adhere to these objectives without delving into areas outside of this defined scope, such as pharmacology or toxicology.

Data for this compound

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | nih.govcymitquimica.com |

| Molecular Weight | 139.15 g/mol | cymitquimica.com |

| CAS Number | 898759-12-1 | fluorochem.co.uk |

| MDL Number | MFCD07699323 | fluorochem.co.uk |

Structure

3D Structure

特性

IUPAC Name |

2-methyl-1-(1,3-oxazol-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5(2)6(9)7-8-3-4-10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYVQDCWEITXJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642054 | |

| Record name | 2-Methyl-1-(1,3-oxazol-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-12-1 | |

| Record name | 2-Methyl-1-(2-oxazolyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-(1,3-oxazol-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical and Contemporary Approaches to Oxazole Synthesis Relevant to 2 2,2 Dimethylacetyl Oxazole

Seminal Synthetic Methodologies for Oxazole (B20620) Ring Construction

The foundational methods for oxazole synthesis rely on the cyclization of acyclic precursors. Four of the most significant historical methods are the Fischer, Robinson-Gabriel, Bredereck, and Erlenmeyer-Plöchl syntheses. Each provides a distinct pathway to the oxazole ring and could be hypothetically adapted for the synthesis of 2-(2,2-Dimethylacetyl)oxazole.

Discovered by Emil Fischer in 1896, the Fischer Oxazole Synthesis is a classic method for preparing 2,5-disubstituted oxazoles. wikiwand.com The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. wikiwand.com The cyanohydrins and aldehydes are typically aromatic, though aliphatic variants are also known. wikiwand.com

For the specific synthesis of this compound, the Fischer synthesis would theoretically involve the reaction of pivalaldehyde cyanohydrin (2-hydroxy-3,3-dimethylbutanenitrile) with an appropriate aldehyde precursor. The cyanohydrin itself can be synthesized from pivalaldehyde (2,2-dimethylpropanal) and a cyanide source. pu-toyama.ac.jpd-nb.info The reaction proceeds through an iminochloride intermediate, followed by cyclization and dehydration to form the aromatic oxazole ring. wikiwand.com

The Robinson-Gabriel synthesis, reported independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), is a powerful method for forming oxazoles via the cyclodehydration of α-acylamino ketones. synarchive.comwikipedia.orgdbpedia.org This method is particularly relevant for the synthesis of this compound as it directly constructs the 2-acyl substituent pattern. The required precursor is an α-(pivaloylamino) ketone.

The general mechanism involves the protonation of the acylamino ketone, followed by an intramolecular cyclization where the amide oxygen attacks the ketone carbonyl. Subsequent dehydration of the resulting oxazoline intermediate yields the final oxazole product. A variety of dehydrating agents can be employed, including sulfuric acid, phosphorus pentoxide, or phosphorus oxychloride. wikipedia.org The α-acylamino ketone precursors can often be prepared using methods like the Dakin-West reaction. wikipedia.orgdbpedia.org

The Bredereck reaction provides a route to oxazoles by reacting α-haloketones with amides or, in its most common form, with formamide to yield unsubstituted C2 oxazoles. drugfuture.comijpsonline.comslideshare.net To synthesize this compound using a modified Bredereck approach, one would react an appropriate α-haloketone with pivalamide (2,2-dimethylpropanamide). wikipedia.orgnih.govchemspider.com

This reaction is an efficient method for creating substituted oxazoles. drugfuture.com The mechanism involves the initial N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration to furnish the oxazole ring. The reaction is a clean and economical process for oxazole synthesis. ijpsonline.com

The Erlenmeyer-Plöchl synthesis, dating back to the late 19th century, is a cornerstone of oxazole chemistry primarily used to synthesize azlactones (oxazolones) from N-acylglycines. wikiwand.comdrugfuture.comwikipedia.org While it doesn't directly yield a 2-acyloxazole like the target compound, it is a fundamental method for constructing a related 2-substituted oxazole core.

The process involves the intramolecular condensation of an N-acylglycine, such as N-pivaloylglycine, in the presence of acetic anhydride. wikipedia.org This forms a 2-tert-butyl-5(4H)-oxazolone. This oxazolone intermediate is highly versatile and can be reacted with aldehydes or ketones to form 4-alkylidene or 4-arylidene derivatives. wikipedia.org Although further steps would be required to convert the oxazolone into the target this compound, the Erlenmeyer-Plöchl reaction provides a classic and robust route to a key structural precursor.

Advanced and Sustainable Synthetic Strategies for Oxazole Cores

In line with the principles of green chemistry, modern synthetic efforts focus on improving the efficiency and sustainability of classical reactions. Microwave-assisted synthesis has emerged as a key enabling technology in this area.

Microwave irradiation has revolutionized organic synthesis by offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and often cleaner reactions with fewer side products. anton-paar.comnih.govnih.govacs.org These benefits are attributed to the efficient and direct "in-core" heating of polar molecules in the reaction mixture. anton-paar.com

The following table illustrates the typical enhancements in reaction efficiency observed when applying microwave irradiation to heterocyclic synthesis, based on data for analogous reactions.

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Benzimidazole Synthesis | Conventional Heating (Reflux) | 2 hours | Good | sphinxsai.com |

| Microwave Irradiation | 7 minutes | Good | sphinxsai.com | |

| Quinoxaline Synthesis | Conventional Heating (Reflux) | 30 minutes | Good | sphinxsai.com |

| Microwave Irradiation | 3 minutes | Good | sphinxsai.com |

Exploration of Green Chemistry Principles in Oxazole Production

In response to the growing demand for environmentally benign chemical processes, green chemistry principles have been increasingly applied to the synthesis of oxazole derivatives. ijpsonline.comijpsonline.com These approaches aim to minimize hazardous waste, reduce energy consumption, and utilize safer solvents and catalysts. ijpsonline.comkthmcollege.ac.in Key green synthetic strategies include the use of microwave irradiation, ultrasound-assisted reactions (sonochemistry), and the application of eco-friendly solvents like ionic liquids, deep-eutectic solvents, dimethyl carbonate (DMC), glycerol, and water. ijpsonline.comkthmcollege.ac.innih.gov

Microwave-assisted synthesis, for instance, has been shown to accelerate reaction rates, improve yields, and enhance product purity compared to conventional heating methods. ijpsonline.commdpi.com Similarly, the use of ultrasound can significantly shorten reaction times and improve yields, as demonstrated in the synthesis of oxazoles from phenacyl bromides and amides in a deep eutectic solvent made from choline chloride and urea. nih.gov These methods not only reduce the environmental footprint but also often lead to more efficient and economical production pathways. ijpsonline.comijpsonline.com

The shift away from traditional volatile organic solvents to greener alternatives is a central theme. Water, being non-toxic and inexpensive, is considered an ideal green solvent. kthmcollege.ac.in Ionic liquids have also gained attention as reusable reaction media, with some protocols allowing the solvent to be recycled multiple times without a significant loss in product yield. ijpsonline.commdpi.com

| Green Method | Key Features | Advantages |

| Microwave Irradiation | Uses microwave energy for heating. | Faster reaction rates, higher yields, increased purity. ijpsonline.commdpi.com |

| Ultrasound (Sonochemistry) | Uses acoustic cavitation to drive reactions. | Reduced reaction times, improved yields, can enable reactions that fail under thermal conditions. nih.gov |

| Green Solvents | Use of water, ionic liquids, glycerol, etc. | Reduced toxicity and environmental impact, potential for recycling and reuse. ijpsonline.comkthmcollege.ac.in |

| Catalyst-Free Methods | Reactions proceed without a catalyst. | Simplified purification, reduced waste from heavy metals. kthmcollege.ac.in |

Continuous Flow Synthesis Techniques for Scalable Oxazole Production

Continuous flow chemistry has emerged as a powerful and transformative technology for the synthesis of pharmaceuticals and fine chemicals, offering a sustainable and efficient alternative to traditional batch processing. researchgate.net This methodology provides precise control over reaction parameters such as temperature, pressure, and residence time, which enhances safety, accelerates reaction rates, and improves product consistency. researchgate.net Flow systems are particularly advantageous for scalable production, enabling the on-demand synthesis of key chemical building blocks and libraries of compounds. acs.orgdurham.ac.uk

A notable application is the automated flow synthesis of 4,5-disubstituted oxazoles using a mesofluidic reactor. acs.orgdurham.ac.uk In this setup, reagents are combined on-chip and then passed through a packed cartridge containing a solid-supported base, which facilitates a rapid intramolecular cyclization to yield the oxazole product. acs.orgdurham.ac.uk This approach can deliver products with high yield (>80%) and purity (>90%) in a matter of minutes. acs.orgdurham.ac.uk

Another innovative flow technique involves a two-step process for producing oxazoles from β-hydroxy amides. rsc.org The first step is the rapid, room-temperature synthesis of an oxazoline intermediate, which is then passed through a heated, packed-bed reactor containing manganese dioxide (MnO₂) to induce oxidative aromatization, yielding the final oxazole product. rsc.org This method is efficient, with isolated yields ranging from 50–79%, and eliminates the need for downstream purification. rsc.org

| Flow System Component | Function | Example Application |

| Mesofluidic Reactor | Platform for automated synthesis with precise control. | On-demand synthesis of 4,5-disubstituted oxazoles. acs.orgdurham.ac.uk |

| On-Chip Mixing | Ensures efficient and rapid mixing of reagents. | Combining streams of ethyl isocyanoacetate and 3-nitrobenzoyl chloride. acs.orgdurham.ac.uk |

| Packed-Bed Reactor | Contains a solid-supported reagent or catalyst. | Column of PS-BEMP base for cyclization or MnO₂ for oxidation. durham.ac.ukrsc.org |

| Automated Analysis | In-line monitoring of the reaction progress. | HPLC and ¹H NMR analysis of the reaction stream. durham.ac.uk |

Design and Application of One-Pot Multicomponent Reactions in Oxazole Synthesis

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. researchgate.netresearchgate.net This approach adheres to the principles of green chemistry by maximizing atom economy, reducing solvent waste, and minimizing energy consumption and purification steps. researchgate.netjsynthchem.com MCRs are valued for their operational simplicity, diversity, and ability to rapidly generate libraries of structurally complex organic molecules. researchgate.net

A classic example relevant to oxazole synthesis is the van Leusen reaction, which produces 5-substituted oxazoles from an aldehyde and tosylmethyl isocyanide (TosMIC) in a one-pot process under mild, basic conditions. mdpi.comnih.gov This reaction proceeds through a [3+2] cycloaddition mechanism, where TosMIC acts as a three-atom synthon. nih.gov The versatility of the van Leusen synthesis has been expanded to produce 4,5-disubstituted oxazoles by including an aliphatic halide in the reaction mixture, often using ionic liquids as a recyclable solvent. mdpi.comnih.gov

More recent innovations include the development of sustainable one-pot methods using novel catalysts. For example, a highly efficient synthesis of polysubstituted oxazoles has been achieved using a recyclable copper nanomagnetic catalyst (CuFe₂O₄) in water. jsynthchem.com This reaction brings together benzoin, various carboxylic acids, and ammonium acetate to form the oxazole ring with high yields, and the catalyst can be easily separated with a magnet and reused for multiple cycles. jsynthchem.com

Catalytic Strategies for Targeted Oxazole Synthesis

Transition Metal-Catalyzed Cyclization Reactions for Oxazole Formation

Transition metal-mediated protocols are among the most attractive methods for oxazole synthesis due to their high efficiency, selectivity, and mild reaction conditions. researchgate.net A variety of metals, including palladium, copper, gold, and silver, have been successfully employed to catalyze the key cyclization steps.

Palladium and Copper: A novel oxidative cyclization method co-catalyzed by palladium and copper has been developed for the synthesis of trisubstituted oxazoles. rsc.org This process involves a cascade formation of C–N and C–O bonds, using water as the source of the oxygen atom. rsc.org Copper catalysis is also central to other methods, such as the reaction between α-diazoketones and amides using copper(II) triflate, and the oxidative cyclization of enamides. tandfonline.com

Gold: Gold catalysts are effective in promoting the heterocyclization of N-propargylamides to form oxazoles. researchgate.net Gold catalysis can also enable a [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant, providing a general route to 2,5-disubstituted oxazoles. organic-chemistry.org

Silver: Silver(I) catalysts have been shown to promote the cyclization of propargylamides and allenylamides to afford functionalized oxazoles. acs.org

These catalytic systems offer diverse pathways to the oxazole core, often with excellent functional group tolerance and regioselectivity, making them invaluable tools for constructing complex molecules. researchgate.netrsc.org

| Metal Catalyst | Substrates | Key Features |

| Palladium/Copper | Enaminones and anilines | Cascade C–N/C–O bond formation; uses water as the oxygen source. rsc.org |

| Copper | α-Diazoketones and nitriles | Proceeds via a nitrilium ion intermediate; affords trisubstituted oxazoles. researchgate.net |

| Gold | Terminal alkynes, nitriles, oxidant | [2+2+1] annulation reaction to form 2,5-disubstituted oxazoles. organic-chemistry.org |

| Silver | Propargylamides, allenylamides | Catalyzes cyclization to produce functionalized and 5-vinyloxazoles. acs.org |

Organocatalytic Approaches in Stereoselective Oxazole Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful, metal-free alternative in synthetic chemistry. While its application in stereoselective oxazole synthesis is a developing area, related heterocyclic systems provide a proof of concept. For example, an enolate-mediated organocatalytic [3+2]-cycloaddition between ketones and azides has been used to synthesize pharmaceutically active triazoles linked to benzoxazole (B165842) and benzothiazole (B30560) rings. rsc.org This metal-free "click" reaction demonstrates the potential of organocatalysis to achieve high chemo- and regioselectivity under ambient conditions. rsc.org The principles underlying these transformations could be adapted to develop novel stereoselective routes to chiral oxazolines, which are direct precursors to oxazoles, thereby opening new avenues for asymmetric oxazole synthesis.

Iodine-Catalyzed Oxidative Cyclization Methodologies

In the pursuit of greener and more sustainable synthetic methods, iodine-mediated and -catalyzed reactions have gained significant popularity as a metal-free alternative to traditional oxidative transformations. benthamdirect.com Hypervalent iodine reagents, in particular, exhibit transition-metal-like reactivity but with lower toxicity and greater ease of handling. benthamdirect.comnsf.gov

Several iodine-based strategies have been successfully applied to oxazole synthesis. One prominent approach is the oxidative cyclization of N-propargyl amides, where an iodine(III) species activates the carbon-carbon triple bond to facilitate ring closure. benthamdirect.com Another effective method involves the intramolecular oxidative cyclization of N-styrylbenzamides using an in situ generated hypervalent iodine reagent, PhI(OTf)₂, which produces 2,5-disubstituted oxazoles in very short reaction times and high yields. organic-chemistry.org

Furthermore, iodine can be used in catalytic amounts in tandem with a stoichiometric oxidant. A practical synthesis of 2,5-disubstituted oxazoles utilizes an iodine-catalyzed tandem oxidative cyclization between β-keto C-H acids and primary amides. organic-chemistry.org Similarly, a combination of molecular iodine and an oxidant like tert-butyl hydroperoxide (t-BuOOH) can mediate the domino oxidative cyclization of readily available starting materials under mild, metal-free conditions. organic-chemistry.org These methods provide powerful and environmentally benign tools for the construction of the oxazole ring system. organic-chemistry.org

Specific Synthetic Pathways for this compound and Analogues

The introduction of the 2,2-dimethylacetyl (pivaloyl) group onto the oxazole ring presents unique synthetic challenges due to its steric bulk. The Robinson-Gabriel synthesis stands out as a primary and adaptable method for the construction of the oxazole core, and its application to the synthesis of this compound is a key focus. researchgate.netwikipedia.orgpharmaguideline.comsynarchive.com

Elucidation of Precursor Design and Reactant Selection for the 2,2-Dimethylacetyl Moiety

The cornerstone of the Robinson-Gabriel synthesis is the intramolecular cyclodehydration of an α-acylamino ketone. wikipedia.org Therefore, the successful synthesis of this compound hinges on the preparation of the requisite α-(pivaloylamino)ketone precursor.

The synthesis of this key intermediate can be approached through several established methodologies for the preparation of α-amino ketones. organic-chemistry.orgorganic-chemistry.orgresearchgate.net A common strategy involves the acylation of an α-amino ketone with pivaloyl chloride or pivalic anhydride. Alternatively, one could start from an α-amino acid, convert it to the corresponding N-pivaloyl derivative, and then transform the carboxylic acid functionality into a ketone. This can be achieved by reacting the N-protected amino acid with an organometallic reagent, such as an organolithium or Grignard reagent, often in the presence of a coupling agent to form an activated ester or a Weinreb amide to prevent over-addition.

Another viable route to the α-(pivaloylamino)ketone precursor is the Dakin-West reaction, which transforms an α-amino acid into a keto-amide. wikipedia.org In the context of synthesizing the precursor for this compound, the corresponding α-amino acid would be treated with pivalic anhydride in the presence of a base like pyridine.

The choice of the ketone portion of the precursor (the R' group in α-(pivaloylamino)-R'-ketone) will determine the substitution at the 5-position of the resulting oxazole. For the synthesis of an unsubstituted 5-position, an α-(pivaloylamino)acetaldehyde or a protected equivalent would be required.

Table 1: Potential Precursors for the 2,2-Dimethylacetyl Moiety in Oxazole Synthesis

| Precursor Type | Specific Example | Synthetic Utility |

| α-(Pivaloylamino)ketone | 1-(Pivaloylamino)acetone | Direct precursor for 2-(2,2-Dimethylacetyl)-5-methyloxazole via Robinson-Gabriel synthesis. |

| N-Pivaloyl Amino Acid | N-Pivaloyl-glycine | Can be converted to an α-(pivaloylamino)ketone through reaction with an organometallic reagent. |

| Pivaloyl Halide/Anhydride | Pivaloyl chloride | Used to acylate an existing α-amino ketone to form the necessary precursor. |

Optimization of Reaction Conditions for High Regioselectivity and Yield in 2-Substituted Oxazoles

The Robinson-Gabriel synthesis typically employs a dehydrating agent to facilitate the cyclization of the α-acylamino ketone. pharmaguideline.com Common reagents include sulfuric acid, phosphorus pentoxide, polyphosphoric acid, and triflic anhydride. wikipedia.orgpharmaguideline.com The choice of the cyclodehydrating agent and the reaction conditions can significantly impact the yield and purity of the resulting 2-substituted oxazole.

For the synthesis of this compound, the steric hindrance of the pivaloyl group may necessitate more forcing reaction conditions or the use of highly efficient dehydrating agents to promote the cyclization. Microwave irradiation has been shown to accelerate the Robinson-Gabriel synthesis, potentially offering a method to overcome the steric barrier and reduce reaction times.

A critical aspect of synthesizing 2-substituted oxazoles is ensuring high regioselectivity. The Robinson-Gabriel synthesis inherently leads to 2,5-disubstituted or 2,4,5-trisubstituted oxazoles, with the acyl group from the α-acylamino ketone precursor consistently forming the substituent at the 2-position. wikipedia.org Therefore, by utilizing an α-(pivaloylamino)ketone, the pivaloyl group is directed to the 2-position of the oxazole ring.

Other methods for oxazole synthesis, such as those starting from isocyanides (e.g., Van Leusen reaction), typically yield 5-substituted oxazoles and are therefore less suitable for the direct synthesis of 2-acyloxazoles. researchgate.net

Table 2: Key Reaction Parameters for Optimization

| Parameter | Influence on Reaction | Considerations for this compound |

| Dehydrating Agent | Affects reaction rate and yield. | Stronger agents like triflic anhydride may be required due to steric hindrance. |

| Temperature | Higher temperatures can overcome activation energy barriers. | Careful control is needed to prevent side reactions and decomposition. |

| Solvent | Can influence solubility of reactants and intermediates. | Aprotic, high-boiling solvents are often used. |

| Reaction Time | Needs to be sufficient for complete conversion. | Monitoring by TLC or GC-MS is crucial for optimization. |

Synthesis of Related Acetyl Oxazole Derivatives for Comparative Studies

To contextualize the synthesis of this compound, it is valuable to compare its preparation with that of less sterically hindered analogues, such as 2-acetyloxazole and 2-propionyloxazole. The synthetic routes to these compounds would follow the same Robinson-Gabriel pathway, but with different α-acylamino ketone precursors.

For the synthesis of 2-acetyloxazole, the precursor would be an α-(acetylamino)ketone, which can be readily prepared from the corresponding α-amino ketone and acetic anhydride or acetyl chloride. Similarly, 2-propionyloxazole would be synthesized from an α-(propionylamino)ketone.

A comparative study of the synthesis of these derivatives would likely reveal trends in reaction efficiency and yield related to the steric bulk of the acyl group. It is anticipated that the yield for the synthesis of this compound might be lower, or require more stringent reaction conditions, compared to its less hindered counterparts due to the steric hindrance of the tert-butyl group affecting the cyclization step.

Table 3: Comparative Synthesis of 2-Acyl Oxazoles

| 2-Acyl Oxazole Derivative | Precursor Acyl Group | Expected Relative Yield | Expected Reaction Conditions |

| 2-Acetyloxazole | Acetyl | High | Milder conditions |

| 2-Propionyloxazole | Propionyl | Moderate to High | Milder to moderate conditions |

| This compound | 2,2-Dimethylacetyl (Pivaloyl) | Lower | More forcing conditions |

Reaction Mechanisms and Chemical Transformations of 2 2,2 Dimethylacetyl Oxazole

Detailed Mechanistic Elucidation of Oxazole (B20620) Ring Formation Pathways

The synthesis of the 2-(2,2-dimethylacetyl)oxazole core can be achieved through several established methods for oxazole ring formation. One of the most prominent is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. In the context of this compound, this would typically involve the dehydration of N-(1-carbonyl-2-oxopropyl)pivalamide. The mechanism proceeds via an initial enolization of the ketone, followed by a nucleophilic attack of the enol oxygen onto the amide carbonyl. Subsequent dehydration, often promoted by strong acids like sulfuric acid, leads to the formation of the aromatic oxazole ring.

Another key synthetic route is the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. The reaction of TosMIC with pivaldehyde would lead to the formation of an intermediate oxazoline, which upon oxidation, would yield the desired 2-substituted oxazole. The steric bulk of the 2,2-dimethylacetyl group may influence the reaction rates and yields of these classical synthetic approaches.

Investigation of Electrophilic and Nucleophilic Substitution Reactions on the Oxazole Nucleus

The oxazole ring is considered an electron-rich heterocycle, but its reactivity towards electrophilic and nucleophilic substitution is nuanced and position-dependent. The presence of the electron-withdrawing 2,2-dimethylacetyl group at the C-2 position significantly modulates this reactivity.

Reactivity Profiling at C-2, C-4, and C-5 Positions of the Oxazole Ring

The electron density of the oxazole ring is highest at the C-5 position, followed by C-4, making these sites the most susceptible to electrophilic attack. However, the C-2 position is the most acidic and is prone to deprotonation, facilitating substitution at this site via a lithiated intermediate.

| Position | Reactivity Type | Controlling Factors |

| C-2 | Deprotonation followed by electrophilic quench | Acidity enhanced by the adjacent nitrogen atom and the electron-withdrawing acetyl group. |

| C-4 | Electrophilic Substitution | Moderate electron density; potential for steric hindrance from the C-5 substituent. |

| C-5 | Electrophilic Substitution | Highest electron density; generally the most reactive site for electrophiles. |

For this compound, electrophilic substitution, such as nitration or halogenation, is predicted to occur preferentially at the C-5 position. However, the steric hindrance imposed by the bulky tert-butyl group might influence the regioselectivity, potentially favoring substitution at the less hindered C-4 position under certain conditions.

N-Alkylation and N-Acylation Reactions: Regioselectivity and Scope

The nitrogen atom in the oxazole ring is basic and can undergo N-alkylation or N-acylation to form oxazolium salts. The reaction with alkyl halides or acyl halides typically proceeds readily. The resulting oxazolium salts are activated towards nucleophilic attack and can serve as versatile intermediates in further synthetic transformations. The regioselectivity is exclusively at the nitrogen atom due to its lone pair of electrons being the most available for reaction with electrophiles. The scope of these reactions is broad, accommodating a variety of alkylating and acylating agents.

Exploration of Cycloaddition Reactions Involving Oxazole Derivatives

Oxazoles can participate as dienes in Diels-Alder reactions, particularly with electron-deficient dienophiles. This reaction typically involves the C-4 and C-5 positions of the oxazole ring acting as the diene component. The initial cycloadduct often undergoes a retro-Diels-Alder reaction, losing a nitrile to afford a furan (B31954) derivative. In the case of this compound, its participation in such cycloaddition reactions would lead to the formation of a furan substituted with the 2,2-dimethylacetyl group. The reaction is thermally or photochemically promoted and is a powerful tool for the synthesis of highly substituted furans.

Functional Group Interconversions and Derivatizations of the 2,2-Dimethylacetyl Moiety

The 2,2-dimethylacetyl group offers several avenues for functional group interconversion. The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride. This transformation would yield 2-(1-hydroxy-2,2-dimethylpropyl)oxazole, a precursor for further derivatization.

Furthermore, the α-protons of the acetyl group, while sterically hindered, could potentially undergo deprotonation with a strong base, allowing for aldol-type condensations or other reactions at the α-carbon. However, the steric bulk of the tert-butyl group would likely necessitate harsh reaction conditions.

| Transformation | Reagent(s) | Product |

| Carbonyl Reduction | NaBH₄, MeOH | 2-(1-Hydroxy-2,2-dimethylpropyl)oxazole |

| Wittig Reaction | Ph₃P=CH₂, THF | 2-(3,3-Dimethyl-1-buten-2-yl)oxazole |

| Grignard Reaction | RMgBr, Et₂O | 2-(1-Alkyl-1-hydroxy-2,2-dimethylpropyl)oxazole |

Ring-Opening and Rearrangement Reactions of the this compound System

The oxazole ring can undergo ring-opening reactions under various conditions. Acid-catalyzed hydrolysis can lead to the cleavage of the ring, yielding the corresponding α-acylamino ketone. In the case of this compound, this would regenerate N-(1-carbonyl-2-oxopropyl)pivalamide.

Photochemical rearrangements are also a known feature of oxazole chemistry. Irradiation of oxazoles can lead to the formation of isomeric isoxazoles or other heterocyclic systems through complex rearrangement pathways. The specific outcome for this compound would depend on the irradiation wavelength and solvent conditions.

Additionally, treatment of the corresponding N-alkyloxazolium salts with base can induce ring-opening to form enamino ketones, which are valuable synthetic intermediates.

Advanced Characterization and Structural Analysis of 2 2,2 Dimethylacetyl Oxazole

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 2-(2,2-dimethylacetyl)oxazole, both ¹H and ¹³C NMR spectroscopy are utilized to map out the connectivity of atoms and to confirm the presence of key functional groups.

Due to the absence of publicly available experimental spectra for this compound, predicted NMR data is often used for preliminary analysis. These predictions are based on computational algorithms that analyze the molecule's structure and estimate the chemical shifts of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the oxazole (B20620) ring and the 2,2-dimethylacetyl group. The protons on the oxazole ring are anticipated to appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The nine protons of the tert-butyl group would appear as a sharp singlet in the upfield region, characteristic of saturated alkyl groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift, typically in the range of 180-200 ppm. The carbons of the oxazole ring would resonate in the aromatic region (approximately 120-160 ppm), while the quaternary and methyl carbons of the tert-butyl group would appear in the upfield aliphatic region.

Predicted NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Oxazole H-4 | 7.3 - 7.5 | 125 - 130 |

| Oxazole H-5 | 7.9 - 8.1 | 140 - 145 |

| tert-butyl CH₃ | 1.3 - 1.5 | 27 - 30 |

| tert-butyl C(CH₃)₃ | - | 40 - 45 |

| Carbonyl C=O | - | 185 - 195 |

| Oxazole C-2 | - | 155 - 160 |

| Note: These are estimated values and may differ from experimental data. |

Utilization of Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₇H₉NO₂, the exact mass can be calculated and compared with the experimentally determined value from high-resolution mass spectrometry (HRMS) to confirm its elemental composition.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Subsequent fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways would likely involve the cleavage of the bond between the oxazole ring and the carbonyl group, as well as fragmentation of the tert-butyl group.

Expected Fragmentation Pattern:

A primary fragmentation would be the loss of the tert-butyl group (C(CH₃)₃•), which has a mass of 57 Da, leading to a prominent peak at [M-57]⁺. This fragment corresponds to the 2-oxazoyl cation. Another possible fragmentation is the cleavage of the C-C bond adjacent to the carbonyl group, resulting in the formation of an acylium ion. The analysis of these fragmentation patterns helps to piece together the molecular structure. whitman.edulibretexts.orgchemguide.co.uk

Table of Expected Mass Spectrometry Fragments:

| m/z Value | Proposed Fragment | Notes |

| 139 | [C₇H₉NO₂]⁺ | Molecular Ion (M⁺) |

| 111 | [M - CO]⁺ | Loss of carbon monoxide |

| 82 | [M - C(CH₃)₃]⁺ | Loss of the tert-butyl radical |

| 57 | [C(CH₃)₃]⁺ | tert-butyl cation |

| Note: The relative intensities of these peaks would depend on the ionization energy and the stability of the resulting fragments. |

X-ray Crystallography for Definitive Solid-State Structural Determination and Conformation

While a specific crystal structure for this compound has not been reported in open-access crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), the technique would be invaluable for its structural elucidation. mext.go.jpnih.govcrystallography.net A successful crystallographic analysis would reveal:

Planarity of the Oxazole Ring: Confirm the expected planarity of the five-membered oxazole ring.

Conformation of the Acetyl Group: Determine the rotational orientation of the 2,2-dimethylacetyl group relative to the oxazole ring. This would reveal any steric hindrance effects between the tert-butyl group and the heterocyclic ring.

Intermolecular Interactions: Identify any significant intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate the packing of the molecules in the crystal lattice.

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is analyzed to generate an electron density map, from which the atomic positions can be determined.

Spectroscopic Investigations of Excited State Properties and Photophysical Behavior in Acetyl Oxazole Derivatives

The study of the photophysical properties of acetyl oxazole derivatives provides insights into their behavior upon absorption of light and their potential applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes. While specific data for this compound is not extensively documented, studies on related acetyl oxazole derivatives can provide valuable context. researchgate.netresearchgate.net

Research on various 2-acetyl and 5-acetyl oxazole derivatives has shown that these molecules often exhibit interesting photophysical characteristics, including fluorescence. researchgate.net The absorption and emission properties are influenced by the nature and position of substituents on the oxazole ring.

Key photophysical parameters that would be investigated for this compound include:

UV-Visible Absorption Spectrum: To determine the wavelengths of maximum absorption (λ_max), which correspond to electronic transitions within the molecule.

Fluorescence Emission Spectrum: To identify the wavelengths of emitted light after excitation and to calculate the Stokes shift (the difference between the absorption and emission maxima).

Fluorescence Quantum Yield (Φ_F): To quantify the efficiency of the fluorescence process.

Fluorescence Lifetime (τ_F): To measure the average time the molecule spends in the excited state before returning to the ground state.

Studies on similar compounds have shown that the introduction of electron-donating or electron-withdrawing groups can significantly alter these photophysical properties. researchgate.netresearchgate.net For this compound, the acetyl group acts as an electron-withdrawing group, which can influence the energy levels of the molecular orbitals and thus its absorption and emission characteristics. The photophysical properties are also often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.

Computational and Theoretical Studies on 2 2,2 Dimethylacetyl Oxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of 2-(2,2-Dimethylacetyl)oxazole

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of oxazole (B20620) derivatives. irjweb.comroutledge.com These methods allow for the optimization of molecular geometry and the calculation of various electronic parameters that govern the molecule's behavior.

The electronic properties of oxazole-containing compounds are significantly influenced by the nature of their substituents. juniperpublishers.com The distribution of electron density within the oxazole ring, a five-membered heterocycle with nitrogen and oxygen atoms, is inherently non-uniform due to the differing electronegativities of the constituent atoms. juniperpublishers.comsemanticscholar.org This polarization is a key factor in its chemical behavior.

A critical aspect of reactivity prediction is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. researchgate.net The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.com For instance, in a study on an oxazole derivative, the HOMO-LUMO energy gap was calculated to be 4.8435 eV, providing a measure of its chemical reactivity. irjweb.com

The reactivity of oxazole rings can be further understood by examining their behavior in different types of reactions. Electrophilic substitution typically occurs at the C5 position, especially when an electron-donating group is present. semanticscholar.org Conversely, nucleophilic substitution is less common and is generally driven by the presence of leaving groups, with the C2 position being the most reactive site, followed by C4 and C5. semanticscholar.org

Table 1: Calculated Electronic Properties of an Oxazole Derivative

| Parameter | Value (eV) | Significance |

| EHOMO | -5.6518 | Indicates electron-donating capacity. irjweb.com |

| ELUMO | -0.8083 | Indicates electron-accepting capacity. |

| Energy Gap (ΔE) | 4.8435 | Reflects chemical reactivity. irjweb.com |

| Hardness (η) | 0.2064 | A lower value suggests higher inhibition efficiency. irjweb.com |

| Softness (σ) | 0.2128 | A higher value suggests higher inhibition efficiency. irjweb.com |

This data is based on DFT calculations (B3LYP method with 6-311g basis sets) for an N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine derivative and serves as an illustrative example of the types of parameters calculated for oxazole compounds. irjweb.com

In Silico Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving oxazole derivatives. By mapping out reaction pathways and identifying transition states, researchers can gain a detailed understanding of reaction kinetics and thermodynamics.

For example, the reaction of deprotonated oxazole with carbon disulfide (CS₂) has been explored computationally, revealing multiple reaction pathways. researchgate.net These calculations, performed at the MP2(full)/aug-cc-pVDZ level of theory, showed that the association of the reactants and sulfur atom abstraction are both barrierless and exothermic processes. researchgate.net Such studies are crucial for understanding the formation of complex organic molecules in various environments, including interstellar space. researchgate.net

Similarly, the photo-oxidation of oxazole by singlet oxygen has been investigated using DFT calculations. nih.gov These studies indicate that the primary reaction pathway is a [4+2]-cycloaddition, leading to the formation of an endoperoxide. nih.gov The calculations can also predict the reaction rates for substituted oxazoles, providing insights into how different functional groups influence reactivity. nih.gov

The synthesis of oxazoles can also be guided by computational modeling. For instance, palladium-catalyzed one-pot reactions for the synthesis of oxazolines and oxazoles from acid chlorides and propargylamine (B41283) have been developed, where the reaction pathways can be selectively controlled. researchgate.net Computational studies can help elucidate the mechanisms of such catalytic cycles, aiding in the optimization of reaction conditions.

Prediction of Conformational Landscape and Intermolecular Interactions

The three-dimensional structure and flexibility of a molecule are critical to its function. Computational methods are widely used to predict the conformational landscape of molecules like this compound and to understand their intermolecular interactions.

Conformational analysis involves systematically exploring the potential energy surface of a molecule by rotating its flexible bonds. mdpi.com For a substituted oxazole derivative, 2-o-tolyl-4-(3-N,N-dimethylaminophenylmethylene)-oxazol-5-one, density functional calculations were used to create a molecular energy profile by varying a selected torsion angle from -180 to 180 degrees. researchgate.net This type of analysis helps to identify the most stable conformations of the molecule.

The study of intermolecular interactions is also crucial. For instance, the interaction of oxazole with water molecules has been investigated using quantum chemical calculations. researchgate.net These studies revealed that in a 1:1 complex, the water molecule binds to the nitrogen atom of the oxazole ring via a hydrogen bond. researchgate.net In a complex with two water molecules, the water dimer forms hydrogen bonds with both the nitrogen atom and an adjacent C-H group, creating a seven-membered ring. researchgate.net Understanding these interactions is vital for predicting the behavior of the molecule in different solvent environments.

Molecular Dynamics Simulations to Understand Dynamic Behavior in Different Environments

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. bnl.gov By simulating the motion of atoms and molecules, MD can reveal how compounds like this compound behave in different environments, such as in solution or when interacting with biological macromolecules. rit.edu

MD simulations are particularly useful for studying the interaction of small molecules with proteins. For example, MD simulations have been used to investigate imidazo[2,1-b]oxazole derivatives as potential kinase inhibitors. nih.gov These simulations can help to understand the stability of the ligand-receptor complex and to calculate the binding free energy, providing insights into the potency of potential drug candidates. nih.gov

In the context of material science, MD simulations can be used to study the aggregation of molecules. For instance, simulations have been employed to understand the aggregation of humic acids in the presence of metal ions, revealing the role of intermolecular bridging. mdpi.com While not directly on this compound, this illustrates the power of MD to model complex intermolecular processes.

The development of advanced simulation techniques, such as MELD-accelerated MD, can enhance the efficiency of these computationally intensive calculations, allowing for more accurate predictions of properties like binding affinities. rit.edu

Structure Activity Relationship Sar Studies and Medicinal Chemistry Potential of Oxazole Derivatives

Foundational Principles of SAR in Oxazole-Based Bioactive Compounds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For oxazole (B20620) derivatives, SAR studies reveal the key pharmacophoric features necessary for their pharmacological effects. researchgate.net The oxazole nucleus, with its oxygen and nitrogen heteroatoms, can engage in hydrogen bonding and other electrostatic interactions with biological targets. enamine.net The planarity of the ring also allows for π-π stacking interactions, which can be crucial for binding to proteins and enzymes. digitellinc.com

The biological activity of oxazole derivatives is highly dependent on the nature and position of substituents on the ring. nih.gov For instance, the introduction of different functional groups at the C2, C4, and C5 positions can modulate properties such as:

Binding Affinity: Substituents can directly interact with amino acid residues in the binding pocket of a target protein, thereby enhancing or diminishing the compound's affinity.

Selectivity: By carefully designing the substituents, it is possible to achieve selective binding to a specific target over others, which is crucial for minimizing off-target effects.

A review of various oxazole derivatives has shown that the substitution pattern is pivotal in defining their biological roles. nih.gov For example, in a series of propanoic acid derivatives containing an oxazole core, specific substitutions led to potent antibacterial activity. nih.gov Similarly, the anticancer potential of oxazole derivatives has been linked to the specific substituents on the heterocyclic ring. researchgate.net

Role of the 2,2-Dimethylacetyl Substituent in Biological Activity

The 2,2-dimethylacetyl group, also known as the pivaloyl group, is a bulky and lipophilic moiety. Its presence at the 2-position of the oxazole ring in "2-(2,2-Dimethylacetyl)oxazole" is expected to significantly influence the compound's biological profile. The tert-butyl group within the pivaloyl substituent is known for its significant steric and electronic effects. omicsonline.org

The 2,2-dimethylacetyl group can influence biological activity through several mechanisms:

Steric Hindrance and Conformational Restriction: The bulky tert-butyl group can impose conformational constraints on the molecule, potentially locking it into a bioactive conformation that favors binding to a specific target. chemrxiv.org This steric bulk can also shield adjacent parts of the molecule from metabolic enzymes, thereby increasing its stability. researchgate.net In some cases, the presence of a tert-butyl group has been shown to be crucial for high binding affinity to receptors. nih.gov

Van der Waals Forces: The large surface area of the 2,2-dimethylacetyl group allows for extensive van der Waals interactions with the binding site, further stabilizing the ligand-protein complex.

While direct binding studies on this compound are not extensively reported, the principles of molecular interactions suggest that the pivaloyl group would likely occupy a hydrophobic pocket in a target protein. The carbonyl group of the acetyl moiety can act as a hydrogen bond acceptor, providing an additional point of interaction.

The position of the acyl substituent on the oxazole ring is critical for biological activity. Nucleophilic and electrophilic substitution reactions on the oxazole ring have shown that the reactivity varies between the C2, C4, and C5 positions, with the C2 position often being a key site for modification. researchgate.net, semanticscholar.org

The biological activity of acyl-substituted oxazoles can be significantly altered by moving the substituent to a different position. For example, in a study of isomeric isoxazole (B147169) derivatives, the position of substituents on the ring was found to be a determining factor for their antibacterial activity. nih.gov It can be inferred that positional isomers of this compound, such as 4-(2,2-dimethylacetyl)oxazole or 5-(2,2-dimethylacetyl)oxazole, would likely exhibit different biological profiles due to the altered spatial arrangement of the key interacting groups.

The following table illustrates the potential impact of positional isomerism on the biological activity of a hypothetical acyl-oxazole derivative based on general SAR principles.

| Feature | 2-Acyl-oxazole | 4-Acyl-oxazole | 5-Acyl-oxazole |

| Potential H-bond Acceptor (Acyl C=O) | Directed away from the ring | Directed more towards the side | Directed away from the ring |

| Steric Influence on Ring System | High, can influence planarity | Moderate, less impact on ring electronics | Moderate, can influence interactions at C4 |

| Predicted Biological Activity | Highly dependent on target topology | May interact with different residues | Could lead to a different pharmacological profile |

This table is a generalized representation based on SAR principles and is not derived from direct experimental data on this compound isomers.

Pharmacophore Modeling and Lead Optimization Strategies for Oxazole Scaffolds

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. volkamerlab.org, slideshare.net A pharmacophore model typically includes features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. slideshare.net

For oxazole-based compounds, pharmacophore models can be developed based on a set of known active ligands (ligand-based) or from the structure of the target protein's binding site (structure-based). volkamerlab.org A hypothetical pharmacophore model for a 2-acyloxazole derivative like this compound might include:

A hydrophobic feature corresponding to the tert-butyl group.

A hydrogen bond acceptor feature for the carbonyl oxygen.

An aromatic/hydrophobic feature for the oxazole ring itself.

Additional features depending on other substituents on the oxazole ring.

Once a pharmacophore model is established, it can be used for virtual screening of compound libraries to identify new potential lead compounds. mdpi.com Lead optimization then involves systematically modifying the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. For oxazole scaffolds, this could involve:

Modification of the Acyl Group: Replacing the 2,2-dimethylacetyl group with other acyl groups to probe the size and electronic requirements of the hydrophobic pocket.

Substitution at C4 and C5: Introducing various substituents at the other positions of the oxazole ring to explore additional binding interactions.

Scaffold Hopping: Replacing the oxazole ring with other heterocyclic systems to identify novel scaffolds with improved properties.

The following table outlines potential lead optimization strategies for an oxazole scaffold with a 2-acyl substituent.

| Strategy | Modification Example | Desired Outcome |

| Varying Acyl Chain | Replace pivaloyl with isobutyryl, acetyl, or benzoyl | Optimize hydrophobic interactions and steric fit |

| C4/C5 Substitution | Introduce small alkyl or aryl groups | Explore additional binding pockets and improve selectivity |

| Ring Modification | Replace oxazole with thiazole (B1198619) or imidazole | Modulate electronic properties and metabolic stability |

This table presents general lead optimization strategies and is not based on specific experimental results for this compound.

Bioisosteric Replacements to Modulate Pharmacological Properties

Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. nih.gov The replacement of a group can lead to enhanced potency, reduced toxicity, or altered metabolism. slideshare.net

For the 2,2-dimethylacetyl group in this compound, the tert-butyl moiety is a key feature. Several bioisosteres for the tert-butyl group have been explored in medicinal chemistry. enamine.net, cambridgemedchemconsulting.com

Some potential bioisosteric replacements for the tert-butyl group include:

Cycloalkyl Groups: Cyclopropyl, cyclobutyl, and cyclopentyl groups can mimic the steric bulk of the tert-butyl group while offering different conformational properties. enamine.net

Silicon-based Groups: A trimethylsilyl (B98337) group can sometimes replace a tert-butyl group, potentially altering lipophilicity and metabolic stability. cambridgemedchemconsulting.com

Fluorinated Groups: A trifluoromethylcyclopropyl group has been used as a metabolically stable bioisostere for the tert-butyl group. researchgate.net The trifluoromethyl oxetane (B1205548) has also been evaluated as a tert-butyl isostere. cambridgemedchemconsulting.com

The following table presents some potential bioisosteric replacements for the tert-butyl group and their potential impact on molecular properties.

| Original Group | Bioisosteric Replacement | Potential Change in Properties |

| tert-Butyl | Cyclobutyl | Similar steric bulk, altered lipophilicity |

| tert-Butyl | Trimethylsilyl | Reduced lipophilicity, potentially altered metabolism |

| tert-Butyl | Trifluoromethylcyclopropyl | Increased metabolic stability |

| tert-Butyl | Trifluoromethyl oxetane | Decreased lipophilicity, improved metabolic stability |

This table is based on general principles of bioisosterism and literature examples for the tert-butyl group, not specifically on this compound.

The carbonyl group of the 2,2-dimethylacetyl moiety can also be replaced with bioisosteres. For example, an oxetane ring can act as a bioisostere for a carbonyl group, potentially improving metabolic stability and altering the directionality of substituent vectors. chemrxiv.org

Biological Activity and Mechanistic Investigations of Oxazole Derivatives Applicable to 2 2,2 Dimethylacetyl Oxazole Research

Anti-Infective Profiles of Oxazole (B20620) Compounds

The global challenge of infectious diseases has spurred the search for novel antimicrobial agents. Oxazole derivatives have emerged as a promising class of compounds with a broad spectrum of anti-infective activities.

Numerous studies have demonstrated the antibacterial potential of oxazole-containing molecules against both Gram-positive and Gram-negative bacteria. derpharmachemica.com The mechanism of action for some of these derivatives has been linked to the inhibition of essential bacterial processes. For instance, certain oxazole-benzamide inhibitors have been shown to target the bacterial cell division protein FtsZ, a crucial component for bacterial cytokinesis. derpharmachemica.com This inhibition leads to a disruption in cell division and ultimately bacterial death.

Another study reported on a series of oxazole derivatives that exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. d-nb.info The substitution pattern on the oxazole ring has been found to play a pivotal role in determining the potency and spectrum of antibacterial activity. d-nb.info

Table 1: Examples of Oxazole Derivatives with Antibacterial Activity

| Compound Name | Target Bacteria | Activity/Observation |

|---|---|---|

| (E)-4-(benzofuran-2-yl)-N'-(4-nitrobenzylidene)oxazol-2-amine | S. aureus, E. coli | Showed notable antibacterial activity. d-nb.info |

| 2-tert-Butyl-4-(4-chlorophenyl)oxazole | B. subtilis, S. aureus, E. coli, K. pneumonia | Found to be a highly active compound. d-nb.info |

In addition to their antibacterial properties, oxazole derivatives have also shown promise as antifungal agents. researchgate.net Various synthesized oxazole compounds have been screened against a range of fungal strains, with some exhibiting potent activity. d-nb.inforesearchgate.net For example, new derivatives of five-membered heterocyclic compounds containing oxazole and benzothiazole (B30560) rings were found to be active against fungal strains. d-nb.info The identification of specific fungal targets remains an active area of research, with the goal of elucidating the mechanisms by which these compounds exert their antifungal effects.

Table 2: Examples of Oxazole Derivatives with Antifungal Activity

| Compound Name | Target Fungi | Activity/Observation |

|---|---|---|

| 22a, 22b, 22c (specific structures not detailed in source) | Various fungal strains | Active against the tested fungal strains. d-nb.info |

The exploration of oxazole derivatives has extended to the field of virology. semanticscholar.org While this area of research is less extensive compared to antibacterial and antifungal studies, some oxazole-containing molecules have demonstrated antiviral potential. The mechanisms often involve the inhibition of viral replication by targeting key viral enzymes or host cell factors necessary for the viral life cycle. Further investigations are needed to fully characterize the antiviral profiles and mechanisms of action of oxazole compounds.

The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents. Oxazole derivatives have been investigated for their activity against this pathogen, with some compounds showing promising results. d-nb.info Similarly, the potential of oxazoles in combating protozoal infections has been explored. For instance, certain quinoline-oxazole hybrids have been synthesized and evaluated for their in vitro activity against Plasmodium falciparum, the parasite responsible for malaria. semanticscholar.org

Anti-Inflammatory and Analgesic Properties of Oxazole Derivatives

Inflammation is a complex biological response implicated in a variety of diseases. Several oxazole derivatives have been synthesized and evaluated for their anti-inflammatory properties. jddtonline.info The mechanism of action for some of these compounds involves the inhibition of key inflammatory mediators. For example, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway. mdpi.com

One study reported on novel oxazole derivatives that showed significant anti-inflammatory activity in a carrageenan-induced rat paw edema model. jddtonline.info The percentage of inhibition of edema was comparable to that of the standard anti-inflammatory drug, indomethacin. jddtonline.info The analgesic potential of oxazole derivatives is often linked to their anti-inflammatory effects.

Table 3: Anti-Inflammatory Activity of Selected Oxazole Derivatives

| Compound | Model | Activity/Observation |

|---|---|---|

| Derivative A1 (an oxazole derivative) | Carrageenan-induced paw edema | Showed excellent anti-inflammatory activity. jddtonline.info |

Anticancer and Cytotoxicity Studies on Oxazole-Containing Molecules

The development of novel anticancer agents is a major focus of medicinal chemistry research. Oxazole-containing molecules have demonstrated significant potential in this area, with numerous derivatives exhibiting potent cytotoxicity against a variety of cancer cell lines. rdd.edu.iqnih.gov

The anticancer mechanisms of oxazole derivatives are diverse and target various aspects of cancer cell biology. nih.gov Some compounds have been found to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells. nih.gov Others act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. nih.gov Protein kinases, which are often dysregulated in cancer, are another important target for oxazole-based anticancer agents. nih.gov

A review of recent developments highlighted that oxazole derivatives possess potent anticancer activity by inhibiting novel targets such as STAT3 and G-quadruplexes. nih.gov Many of these derivatives have shown excellent potencies with IC50 values in the nanomolar range against various cancer cell lines. nih.gov

Table 4: Cytotoxic Activity of Representative Oxazole Derivatives

| Compound | Cancer Cell Line | IC50 Value | Mechanism of Action (if known) |

|---|---|---|---|

| Compound XIII (an oxazole derivative) | Glioblastoma | 13.17 ± 0.06 μM | Not specified rdd.edu.iq |

Modulatory Effects on Metabolic Pathways: Antidiabetic and Anti-obesity Research

Oxazole derivatives have emerged as a promising class of compounds in the search for novel therapeutics for metabolic disorders such as diabetes and obesity. d-nb.info Research has shown that certain oxazole-containing compounds can influence key metabolic pathways, offering potential for the development of new treatment strategies.

One of the key mechanisms through which oxazole derivatives may exert their antidiabetic effects is by inhibiting carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. By blocking these enzymes, the breakdown of complex carbohydrates into simple sugars is slowed, leading to a reduction in post-prandial blood glucose levels. This approach is a well-established strategy for managing type 2 diabetes.

In the realm of anti-obesity research, some oxazole derivatives have been found to exhibit anti-adipogenic properties. These compounds can interfere with the process of adipogenesis, which is the formation of fat cells. The underlying mechanism for this effect can involve the activation of the AMP-activated protein kinase (AMPK) pathway. AMPK is a crucial energy sensor in cells that, when activated, promotes catabolic processes that generate ATP while inhibiting anabolic processes that consume ATP, such as fat storage.

For instance, studies on specific N-alkylated oxazole bromide salts have demonstrated their potential to inhibit the differentiation of preadipocytes into mature fat cells. d-nb.info These compounds were also shown to enhance mitochondrial oxygen consumption, indicating an increase in cellular respiration and energy expenditure. d-nb.info In animal models of high-fat diet-induced obesity, these derivatives have shown the potential to improve dyslipidemia, a condition characterized by an unhealthy level of lipids in the blood. d-nb.info

It is important to note that while these findings are for the broader class of oxazole derivatives, they provide a strong rationale for investigating "2-(2,2-Dimethylacetyl)oxazole" for similar activities. The specific structural features of this compound will ultimately determine its biological profile and potential as a modulator of metabolic pathways.

Neurological and Central Nervous System (CNS) Activities

The oxazole ring is a structural component of various compounds that exhibit significant activity within the central nervous system (CNS). researchgate.net This has led to the exploration of oxazole derivatives for a range of neurological disorders, including epilepsy and neurodegenerative diseases like Alzheimer's.

For example, certain benzo[d]oxazole derivatives have been synthesized and evaluated for their neuroprotective effects. In studies related to Alzheimer's disease, these compounds have been shown to protect neuronal cells from the toxic effects of β-amyloid, a peptide that forms plaques in the brains of Alzheimer's patients. The proposed mechanism of action for some of these derivatives involves the modulation of signaling pathways such as the Akt/GSK-3β/NF-κB pathway, which plays a role in cell survival and inflammation.

Furthermore, some oxazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease, as it helps to increase the levels of acetylcholine in the brain, which is important for memory and cognitive function.

In the context of epilepsy, a neurological disorder characterized by seizures, some oxadiazole derivatives have been identified as potential anti-epileptic agents. In preclinical models, these compounds have been shown to improve seizure-related behaviors and exert neuroprotective effects. These effects may be mediated through the modulation of various neurotransmitter systems and neurosteroid levels in the brain.

The diverse neurological activities observed in various oxazole-containing compounds underscore the potential of "this compound" as a candidate for CNS-related research. Future studies could explore its ability to modulate neuronal signaling pathways, protect against neurotoxicity, or influence neurotransmitter systems.

Antioxidant and Other Diverse Pharmacological Actions

Oxazole derivatives have been reported to possess a wide array of other pharmacological activities, with antioxidant effects being a notable property. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of diseases.

Several studies have demonstrated the antioxidant potential of newly synthesized oxazole derivatives. These compounds are often evaluated for their ability to scavenge free radicals using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The antioxidant capacity is often attributed to the ability of the oxazole derivative to donate a hydrogen atom or an electron to stabilize free radicals.

For example, a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives were shown to have effective antioxidant activity in various in vitro tests. The specific substitutions on the oxadiazole ring were found to influence the potency of the antioxidant effect.

Beyond antioxidant activity, the oxazole scaffold is present in compounds with a broad spectrum of pharmacological effects, including:

Anti-inflammatory: Some oxazole derivatives have demonstrated anti-inflammatory properties, which are relevant to a wide range of diseases.

Antimicrobial: The oxazole nucleus is found in several compounds with activity against bacteria and fungi.

Anticancer: A significant amount of research has focused on the potential of oxazole derivatives as anticancer agents, with some compounds showing potent activity against various cancer cell lines. researchgate.net

This wide range of biological activities highlights the versatility of the oxazole scaffold in drug discovery. The specific pharmacological profile of "this compound" would need to be determined through dedicated screening and mechanistic studies.

In Vitro and In Vivo Biological Evaluation Strategies for Oxazole-Based Compounds

The exploration of the biological activities of oxazole derivatives like "this compound" involves a combination of in vitro and in vivo evaluation strategies. These studies are essential to understand the compound's pharmacological profile and potential therapeutic applications.

In Vitro Evaluation

In vitro studies are typically the first step in assessing the biological activity of a new compound. These experiments are conducted in a controlled environment, such as a test tube or a culture dish, and often involve the use of isolated enzymes, cells, or tissues. Common in vitro assays for oxazole derivatives include:

Enzyme Inhibition Assays: To assess antidiabetic potential, for example, the inhibitory activity of the compound against α-amylase and α-glucosidase would be measured. For neuroprotective effects, acetylcholinesterase and butyrylcholinesterase inhibition assays are relevant.

Cell-Based Assays: These assays use cultured cells to evaluate a compound's effect on cellular processes. For anti-obesity research, preadipocyte cell lines can be used to study the compound's impact on adipogenesis. For anticancer activity, a panel of cancer cell lines is used to determine the compound's cytotoxicity. biointerfaceresearch.com

Antioxidant Assays: As mentioned previously, the DPPH and ABTS radical scavenging assays are commonly used to determine the antioxidant capacity of a compound. researchgate.net

Receptor Binding Assays: If a specific molecular target is hypothesized, receptor binding assays can be used to determine the affinity of the compound for that target.

In Vivo Evaluation

Models of Diabetes and Obesity: Animal models of diet-induced obesity or genetically diabetic models can be used to assess the compound's effects on blood glucose levels, body weight, and lipid profiles. d-nb.info

Models of Neurological Disorders: For epilepsy research, seizure-induced animal models are used to evaluate the anticonvulsant effects of a compound. In Alzheimer's research, transgenic mouse models that develop amyloid plaques can be used to study the compound's impact on disease progression.

Toxicity Studies: Acute and chronic toxicity studies are crucial to determine the safety profile of the compound.

The selection of appropriate in vitro and in vivo models is critical for the thorough evaluation of the biological potential of "this compound".

Molecular Target Identification and Binding Mechanism Studies for Oxazole Ligands

A crucial aspect of drug discovery is the identification of the molecular target of a bioactive compound and the elucidation of its binding mechanism. This knowledge is vital for understanding the compound's mechanism of action, optimizing its structure to improve potency and selectivity, and predicting potential side effects.

Several strategies can be employed to identify the molecular targets of oxazole ligands:

Affinity-Based Methods: These methods involve using a modified version of the oxazole compound as a "bait" to capture its binding partners from a complex biological sample, such as a cell lysate. The captured proteins can then be identified using techniques like mass spectrometry.